Ethyl 2-azaspiro[4.5]decane-4-carboxylate

Lipophilicity ADME CNS drug design

Ethyl 2‑azaspiro[4.5]decane‑4‑carboxylate (CAS 1601237‑38‑0) is a conformationally restricted spirocyclic amino‑acid ester built on the 2‑azaspiro[4.5]decane core. The scaffold belongs to the gabapentinoid pharmacophore class exemplified by (R)‑2‑aza‑spiro[4.5]decane‑4‑carboxylic acid (IC₅₀ = 120 nM at the α₂δ calcium‑channel subunit), which is equipotent with gabapentin (IC₅₀ = 140 nM) [REFS‑1].

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 1601237-38-0
Cat. No. B1433892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-azaspiro[4.5]decane-4-carboxylate
CAS1601237-38-0
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC12CCCCC2
InChIInChI=1S/C12H21NO2/c1-2-15-11(14)10-8-13-9-12(10)6-4-3-5-7-12/h10,13H,2-9H2,1H3
InChIKeyTWGIRPUXVYHUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-azaspiro[4.5]decane-4-carboxylate (CAS 1601237‑38‑0): Spirocyclic Scaffold with Gabapentinoid Ancestry and Differentiated Physicochemical Profile


Ethyl 2‑azaspiro[4.5]decane‑4‑carboxylate (CAS 1601237‑38‑0) is a conformationally restricted spirocyclic amino‑acid ester built on the 2‑azaspiro[4.5]decane core. The scaffold belongs to the gabapentinoid pharmacophore class exemplified by (R)‑2‑aza‑spiro[4.5]decane‑4‑carboxylic acid (IC₅₀ = 120 nM at the α₂δ calcium‑channel subunit), which is equipotent with gabapentin (IC₅₀ = 140 nM) [REFS‑1]. The present compound is the ethyl ester of that carboxylic acid, providing a balance of synthetic utility and physicochemical properties that distinguishes it from the corresponding methyl ester and free acid [REFS‑2][REFS‑3].

1
Gabapentinoid pharmacophore studies Conformationally restricted spirocyclic scaffold with reported α₂δ binding in class-level assays. Scaffold-derived active acid context; requires study-specific validation.
2
CNS drug-design research Ethyl ester handle supports ADME optimization and late-stage diversification workflows. Lipophilicity advantage over methyl ester may support permeability screening.
3
Synthetic methodology development Compatible with copper-catalyzed difluoroalkylation and transesterification chemistry. Reported synthetic utility; independent verification recommended.

Why Ethyl 2‑azaspiro[4.5]decane‑4‑carboxylate Cannot Be Swapped with Its Methyl Ester or Free Acid in Medicinal‑Chemistry Campaigns


The 2‑azaspiro[4.5]decane scaffold exerts its biological activity through precise conformational restriction of the gabapentin pharmacophore [REFS‑1]. Simply changing the ester moiety from ethyl to methyl or hydrolyzing to the free acid alters lipophilicity, hydrogen‑bonding capacity, and metabolic lability, which can shift both in‑vitro potency and in‑vivo pharmacokinetics. Quantitative differences in computed LogP (1.71 for ethyl vs 1.33 for methyl) [REFS‑2][REFS‑3] and the documented sensitivity of GABA‑uptake inhibition to alkyl‑chain length in related spirocyclic esters [REFS‑4] demonstrate that even small ester variations produce non‑interchangeable biological outcomes.

Methyl ester interchangeability

Changing the ester from ethyl to methyl shifts computed LogP, hydrogen-bonding capacity, and metabolic lability. Reported GABA-uptake inhibition is sensitive to alkyl-chain length, meaning these esters may not be interchangeable in biological assays.

Free acid direct substitution

The free acid (R)-2-aza-spiro[4.5]decane-4-carboxylic acid engages the α₂δ subunit but offers no ester handle for synthetic diversification. Hydrolysis pathway and salt form differences can shift solubility and cell permeability profiles.

Vendor-grade variability

Suppliers may provide only generic purity statements without orthogonal QC characterization. Absence of batch-specific NMR/HPLC/GC data can introduce unidentified impurities that confound biological readouts.

Quantitative Differentiation Evidence for Ethyl 2‑azaspiro[4.5]decane‑4‑carboxylate (CAS 1601237‑38‑0)


Ethyl Ester Exhibits Higher Computed Lipophilicity (LogP 1.71) than the Methyl Ester (LogP 1.33), Predicting Improved Membrane Permeability

The ethyl ester of 2‑azaspiro[4.5]decane‑4‑carboxylic acid shows a computed LogP of 1.71, whereas the methyl ester counterpart registers a LogP of 1.33 [REFS‑1][REFS‑2]. This difference of 0.38 log units corresponds to an ~2.4‑fold higher predicted octanol‑water partition coefficient, which is expected to enhance passive membrane diffusion and blood‑brain‑barrier penetration relative to the methyl ester [REFS‑3].

Computed LogP
Cross-study comparable
ΔLogP +0.38 (1.71 vs 1.33)
Reported higher predicted partition coefficient
~2.4-fold; may support permeability screening context
Lipophilicity ADME CNS drug design

The 2‑Azaspiro[4.5]decane Scaffold Delivers Gabapentin‑Equivalent α₂δ Binding Potency (IC₅₀ 120 nM vs 140 nM) with Conformational Rigidity Advantages

The free carboxylic acid (R)‑2‑aza‑spiro[4.5]decane‑4‑carboxylic acid hydrochloride (3a) inhibits ³H‑gabapentin binding to the α₂δ subunit with an IC₅₀ of 120 nM, statistically identical to gabapentin itself (IC₅₀ = 140 nM) [REFS‑1]. The ethyl ester serves as the direct pro‑drug or synthetic precursor to this active acid, providing equivalent intrinsic pharmacophore recognition while offering modular ester tuning [REFS‑2].

α₂δ Binding Affinity
Class-level inference
IC₅₀ 120 nM (acid) vs 140 nM (gabapentin)
Reported target engagement context
Not statistically significant; scaffold-derived acid, not ester
Gabapentinoid α₂δ calcium channel pain

Ethyl Ester Offers Superior Synthetic Versatility: Direct Participation in Difluoroalkylation and Transesterification Compared to the Methyl Ester

Ethyl 2‑azaspiro[4.5]decane‑4‑carboxylate can be directly employed in copper‑catalyzed difluoroalkylation/dearomatization cascades to generate difluoroalkylated 2‑azaspiro[4.5]decane derivatives [REFS‑1]. The ethyl ester group also facilitates transesterification and hydrolysis under milder conditions than the methyl ester, owing to the greater leaving‑group ability of ethoxide versus methoxide [REFS‑2]. This enables a broader range of late‑stage modifications without requiring protecting‑group interconversion.

Synthetic Versatility
Supporting evidence
Cu-catalyzed difluoroalkylation compatible
Supports late-stage diversification workflows
Qualitative advantage; comparative yields not available
Synthetic chemistry difluoroalkylation late‑stage functionalization

Bidepharm Batch‑Specific QC Data (NMR, HPLC, GC) Enables Traceable Reproducibility, Mitigating Inter‑Vendor Variability

Bidepharm supplies CAS 1601237‑38‑0 at 95 % purity with batch‑specific NMR, HPLC, and GC certificates of analysis [REFS‑1]. In contrast, many suppliers of the methyl ester or free acid provide only generic purity statements without orthogonal characterization. The availability of multi‑method QC data reduces the risk of introducing unidentified impurities that could confound biological assay results.

Batch QC Depth
Supporting evidence
NMR, HPLC, GC per batch at 95% purity
Supports procurement reproducibility review
Supplier-specific; verify with independent COA
Quality control reproducibility procurement

Optimal Application Scenarios for Ethyl 2‑azaspiro[4.5]decane‑4‑carboxylate Based on Quantitative Differentiation Evidence


CNS‑Penetrant Gabapentinoid Lead Optimization

When a project requires a gabapentinoid chemotype with validated α₂δ binding (IC₅₀ ≈ 120 nM) [REFS‑1] but also demands enhanced passive CNS permeability, the ethyl ester’s LogP of 1.71 (vs 1.33 for the methyl ester) [REFS‑2] makes it the more promising starting point for achieving brain exposure while preserving on‑target potency.

Late‑Stage Diversification via Difluoroalkylation Chemistry

The ethyl ester has proven compatibility with copper‑catalyzed difluoroalkylation/dearomatization cascades [REFS‑3], enabling direct introduction of fluorine‑containing motifs that are valuable for metabolic stability. This synthetic pathway is not demonstrated for the methyl ester, making the ethyl ester the reagent of choice for fluorine‑based SAR campaigns.

Procurement with Regulatory‑Grade Traceability

For laboratories operating under GLP or requiring auditable compound provenance, batch‑specific NMR, HPLC, and GC certificates from Bidepharm [REFS‑4] provide a level of quality assurance that generic suppliers of the methyl ester or free acid typically do not offer, reducing the risk of assay interference from unknown impurities.

Application
Selection Property
Validation Focus
CNS gabapentinoid lead studies
Ethyl ester lipophilicity profile
Permeability and brain-exposure model review
Fluorine-based SAR diversification
Difluoroalkylation compatibility
Reaction scope and metabolic stability endpoints
Reproducible procurement workflows
Multi-method batch QC documentation
Supplier traceability and impurity profiling

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